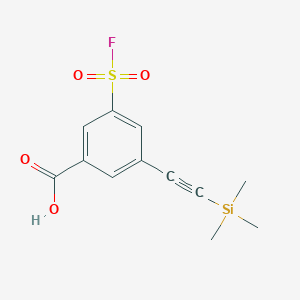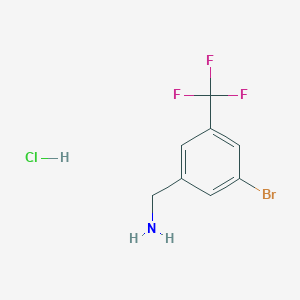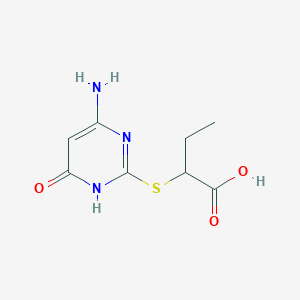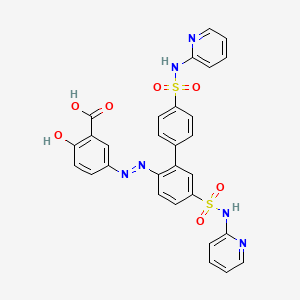
Acide 5-(2-(4',5-bis(pyridin-2-ylsulfamoyl)biphényl-2-yl)diazényl)-2-hydroxybenzoïque
Vue d'ensemble
Description
5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulation du récepteur GABA A
La ressemblance structurelle du composé avec les systèmes cycliques hétérocycliques imidazopyridine fusionnés suggère une importance thérapeutique potentielle en tant que modulateurs allostériques positifs du récepteur GABA A . Cette application est cruciale dans le développement de traitements pour les troubles neurologiques où la signalisation GABAergique est affectée.
Inhibition de la pompe à protons
La recherche indique que les dérivés de l'imidazopyridine, qui partagent des similitudes structurelles avec 9Q73VA76OF, ont été efficaces en tant qu'inhibiteurs de la pompe à protons . Cette application est importante pour la prise en charge des maladies gastro-intestinales comme le reflux gastro-œsophagien (RGO).
Inhibition de l'aromatase
Le squelette du composé a été associé à une activité inhibitrice de l'aromatase . Ceci est particulièrement pertinent dans le traitement des cancers hormono-sensibles, comme certains types de cancer du sein, où les œstrogènes jouent un rôle clé dans la croissance tumorale.
Applications anti-inflammatoires
En raison de la présence d'un fragment biphényle, qui se retrouve souvent dans les anti-inflammatoires non stéroïdiens (AINS), 9Q73VA76OF peut posséder des propriétés anti-inflammatoires . Cela pourrait être bénéfique dans le développement de nouveaux médicaments pour les affections inflammatoires.
Synthèse de dispositifs optoélectroniques
Les composés avec un groupe biphényle, comme 9Q73VA76OF, présentent un intérêt pour la synthèse de composants dans les dispositifs optoélectroniques tels que les cellules solaires organiques (OSC), les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET) . La capacité de don d'électrons et les caractéristiques photovoltaïques de ces composés sont précieuses pour les avancées dans ce domaine.
Traitement du cancer et recherche
La capacité de 9Q73VA76OF à influencer les voies cellulaires nécessaires au fonctionnement des cellules cancéreuses en fait un candidat pour le traitement du cancer et la recherche . Son potentiel à agir sur diverses enzymes impliquées dans le métabolisme des glucides ouvre également des voies pour les études sur le métabolisme du cancer.
Transformations photocatalytiques
La large gamme de propriétés redox du composé le positionne comme un catalyseur potentiel dans les transformations photocatalytiques . Cette application est essentielle dans le domaine de la chimie verte, où la photocatalyse est utilisée pour créer des réactions chimiques plus respectueuses de l'environnement.
Nanotechnologie et nanomédecine
En raison de ses propriétés physicochimiques uniques, 9Q73VA76OF peut trouver des applications dans la nanotechnologie et la nanomédecine . Sa composition structurelle pourrait être utilisée dans la synthèse de produits à l'échelle nanométrique, les bio-séparations et comme élément de procédés nanobiotechnologiques avancés.
Propriétés
IUPAC Name |
2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)-2-[4-(pyridin-2-ylsulfamoyl)phenyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-26-14-9-20(17-24(26)29(37)38)32-33-25-13-12-22(44(41,42)35-28-6-2-4-16-31-28)18-23(25)19-7-10-21(11-8-19)43(39,40)34-27-5-1-3-15-30-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQGJSSMSGNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=N4)N=NC5=CC(=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391062-37-5 | |
| Record name | 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


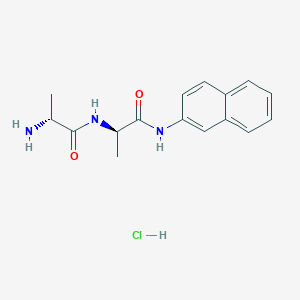
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1450710.png)
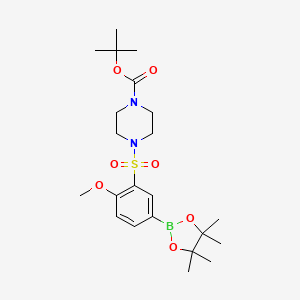
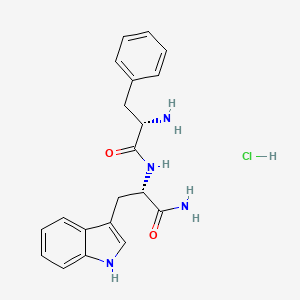
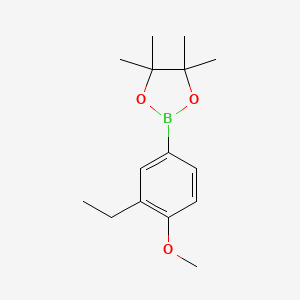
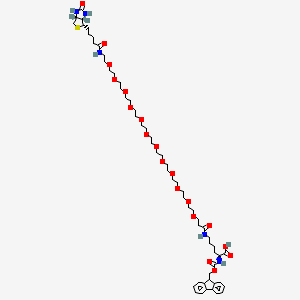
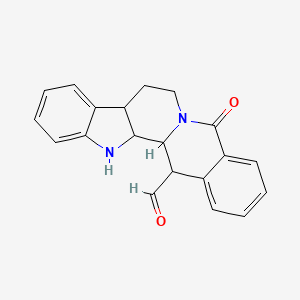
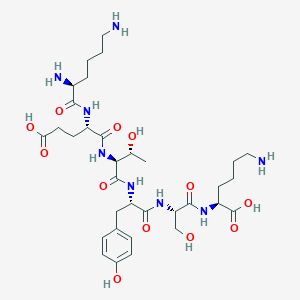
![(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one](/img/structure/B1450723.png)
